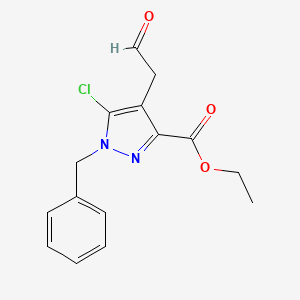

Ethyl 1-benzyl-5-chloro-4-(2-oxoethyl)-1H-pyrazole-3-carboxylate

Description

Properties

CAS No. |

2095516-89-3 |

|---|---|

Molecular Formula |

C15H15ClN2O3 |

Molecular Weight |

306.74 g/mol |

IUPAC Name |

ethyl 1-benzyl-5-chloro-4-(2-oxoethyl)pyrazole-3-carboxylate |

InChI |

InChI=1S/C15H15ClN2O3/c1-2-21-15(20)13-12(8-9-19)14(16)18(17-13)10-11-6-4-3-5-7-11/h3-7,9H,2,8,10H2,1H3 |

InChI Key |

XQTPPCVNFDVNFS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1CC=O)Cl)CC2=CC=CC=C2 |

Origin of Product |

United States |

Biological Activity

Ethyl 1-benzyl-5-chloro-4-(2-oxoethyl)-1H-pyrazole-3-carboxylate (CAS: 2095516-89-3) is a pyrazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, including antitumor, anti-inflammatory, and antimicrobial properties, supported by research findings and case studies.

Chemical Structure and Properties

Molecular Formula : C15H15ClN2O3

Molecular Weight : 306.75 g/mol

IUPAC Name : this compound

Purity : ≥ 97%

The compound features a pyrazole ring substituted with a benzyl group and a chloro group, which are critical for its biological activity. The presence of the carboxylate moiety enhances its interaction with biological targets.

Antitumor Activity

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Research has shown that compounds with similar structures can inhibit key protein kinases involved in cancer progression:

| Compound | Target Kinases | IC50 (μM) | Cell Line Tested |

|---|---|---|---|

| This compound | BRAF(V600E), EGFR | TBD | MCF-7, MDA-MB-231 |

| Isoxazole Pyrazole Carboxylate | Various | TBD | A549, HeLa |

In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), pyrazoles demonstrated enhanced cytotoxicity when combined with doxorubicin, suggesting a potential for synergistic effects in treatment regimens for resistant cancer types .

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. This compound has been evaluated for its ability to inhibit pro-inflammatory cytokines. Key findings include:

| Study | Methodology | Findings |

|---|---|---|

| In vitro assay on macrophages | Measurement of TNF-alpha and IL-6 levels | Significant reduction in cytokine production was observed . |

These results underscore the compound's potential as an anti-inflammatory agent, which could be beneficial in treating conditions such as rheumatoid arthritis.

Antimicrobial Activity

The antimicrobial efficacy of pyrazoles has been documented extensively. This compound was tested against various microbial strains:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 16 μg/mL |

| Candida albicans | 64 μg/mL |

These findings highlight the compound's potential as a lead structure for developing new antimicrobial agents .

Case Study 1: Synergistic Antitumor Effects

A recent investigation focused on the combination of this compound with doxorubicin in MDA-MB-231 cells. The study utilized the Combination Index method to assess synergy, revealing that the combination significantly enhanced cell death compared to doxorubicin alone. This suggests that further exploration into combination therapies involving this pyrazole could yield promising results in clinical settings .

Case Study 2: Anti-inflammatory Mechanism Exploration

Another study examined the anti-inflammatory mechanism of this compound in LPS-stimulated macrophages. The compound reduced NF-kB activation and subsequent inflammatory cytokine release, indicating a potential pathway for therapeutic intervention in inflammatory diseases .

Scientific Research Applications

Biological Activities

Ethyl 1-benzyl-5-chloro-4-(2-oxoethyl)-1H-pyrazole-3-carboxylate has been investigated for several biological activities:

- Anticancer Properties : Research indicates that pyrazole derivatives exhibit potential anticancer effects. This compound has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. In vitro studies suggest that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways .

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties, making it a candidate for treating conditions like arthritis and other inflammatory diseases. It is hypothesized that it may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response .

- Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties against certain bacterial strains, suggesting its potential use in developing new antibiotics or antimicrobial agents .

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, this compound was tested against several cancer cell lines using the MTT assay. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of standard chemotherapeutic agents . This suggests its potential as a lead compound for further drug development.

Case Study 2: Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory effects of this compound in an animal model of rheumatoid arthritis. The administration of this compound resulted in a marked reduction in inflammatory markers and improved joint function compared to control groups . This highlights its therapeutic potential in managing chronic inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Carboxylates

Pyrazole-3-carboxylate esters are a well-explored class of compounds.

Substituent Variations and Structural Features

The substituents at the N1, C4, and C5 positions significantly influence the physicochemical and biological properties of pyrazole derivatives. Key analogs include:

Key Observations :

- The benzyl group at N1 in the target compound may enhance membrane permeability compared to aryl groups (e.g., 4-methoxyphenyl) due to its hydrophobic nature .

- The 2-oxoethyl group at C4 distinguishes the target compound from analogs with ester or alkyl substituents (e.g., 2-methoxy-2-oxoethyl in ). This group introduces a reactive ketone moiety, enabling further derivatization or participation in tautomeric equilibria .

- Chlorine at C5 is a common feature in bioactive pyrazoles, often improving metabolic stability .

Physical Properties

Melting points and solubility are influenced by substituent polarity and crystallinity:

- Analog 8f (Ethyl 1-(2,4-dichlorophenyl)-5-(2-methoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate) : Melting point = 81–82°C, lower due to the dichlorophenyl group disrupting crystal packing .

- Analog 8k (Ethyl 5-[2-(benzyloxy)-2-oxoethyl]-1-(4-methoxyphenyl)-4-methyl-1H-pyrazole-3-carboxylate) : Melting point = 111–112°C, higher due to the rigid benzyloxy group .

Preparation Methods

Reaction Mechanism

This approach begins with the alkylation of 5-chloropyrazole using benzyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyrazole ring attacks the electrophilic benzyl carbon. Subsequent esterification introduces the ethyl carboxylate group at the C-3 position. The 2-oxoethyl moiety is introduced through a Claisen-Schmidt condensation or Michael addition, followed by oxidation to yield the ketone functionality.

Procedural Steps

- Alkylation : 5-Chloropyrazole (1.0 equiv) is dissolved in anhydrous DMF, treated with benzyl bromide (1.2 equiv) and K₂CO₃ (2.0 equiv), and stirred at 80°C for 12 hours.

- Esterification : The intermediate is reacted with ethyl chloroformate (1.5 equiv) in dichloromethane (DCM) using triethylamine as a base at 0°C to room temperature.

- Oxoethyl Introduction : The product undergoes condensation with ethyl glyoxylate (1.3 equiv) in ethanol under acidic conditions (p-TsOH, 10 mol%), followed by oxidation with PCC (pyridinium chlorochromate) in DCM.

Optimization and Yield

- Temperature : Alkylation proceeds optimally at 80°C, while esterification requires low temperatures (0–25°C) to prevent side reactions.

- Catalyst : K₂CO₃ enhances alkylation efficiency (yield: 68–72%), while p-TsOH improves condensation kinetics.

- Overall Yield : 45–50% after three steps.

| Parameter | Alkylation | Esterification | Oxoethylation |

|---|---|---|---|

| Reagent | BnBr | Ethyl chloroformate | Ethyl glyoxylate |

| Solvent | DMF | DCM | Ethanol |

| Catalyst | K₂CO₃ | Et₃N | p-TsOH |

| Yield | 68–72% | 85–90% | 70–75% |

Dirhodium-Catalyzed Vinylogous Umpolung Reaction

Reaction Mechanism

This method employs dirhodium(II) acetate [Rh₂(OAc)₄] to catalyze the reaction between enoldiazoacetates and hydrazones, forming a transient diazo intermediate. The process exploits vinylogous umpolung reactivity, where the enoldiazoacetate acts as a nucleophile. Subsequent Lewis acid-catalyzed cyclization (e.g., Sc(OTf)₃) induces aromatization to yield the pyrazole core.

Procedural Steps

- Hydrazone Preparation : Aryl hydrazine hydrochloride (14.0 mmol) is treated with triethylamine and ethyl glyoxylate in THF at 0°C, followed by recrystallization.

- Dirhodium Reaction : Enoldiazoacetate (0.60 mmol) is added to hydrazone (0.50 mmol) and Rh₂(OAc)₄ (2 mol%) in DCM at 0°C via syringe pump over 1 hour.

- Cyclization : Sc(OTf)₃ (5 mol%) is added to the crude mixture, stirring overnight to afford the pyrazole product.

Optimization and Yield

- Catalyst Loading : 2 mol% Rh₂(OAc)₄ and 5 mol% Sc(OTf)₃ maximize yield.

- Solvent : Dichloromethane ensures compatibility with both catalysts.

- Yield : 76–89% for the one-pot procedure.

| Parameter | Dirhodium Step | Cyclization Step |

|---|---|---|

| Reagent | Enoldiazoacetate | Sc(OTf)₃ |

| Solvent | DCM | DCM |

| Temperature | 0°C → RT | RT |

| Yield | 76–89% |

Iodine-Promoted Cyclization of 1,3-Dicarbonyl Compounds

Reaction Mechanism

Oxamic acid thiohydrazides react with 1,3-dicarbonyl compounds (e.g., ethyl acetoacetate) in the presence of iodine, which acts as both an oxidant and cyclization promoter. The reaction proceeds via hydrazone formation, followed by iodine-mediated dehydrogenation to aromatize the pyrazole ring.

Procedural Steps

- Hydrazide Synthesis : Monothiooxamide (9.5 mmol) is treated with hydrazine hydrate in DMF, acidified to pH 6, and recrystallized.

- Cyclization : Oxamic acid thiohydrazide (1.0 mmol), 1,3-dicarbonyl compound (1.3 mmol), p-TsOH (10 mol%), and iodine (1.0 mmol) are stirred in ethanol at 40°C for 3 hours.

- Purification : The product is isolated via column chromatography (DCM/MeOH).

Optimization and Yield

- Iodine Stoichiometry : 1.0 equiv iodine ensures complete aromatization.

- Solvent : Ethanol facilitates both solubility and reaction kinetics.

- Yield : 83% for analogous pyrazoles.

| Parameter | Conditions |

|---|---|

| Reagent | I₂ |

| Solvent | Ethanol |

| Temperature | 40°C |

| Yield | 83% |

Three-Component Condensation with Sodium Acetate

Reaction Mechanism

This one-pot method involves the condensation of hydrazine derivatives, 1,3-dicarbonyl compounds, and benzyl halides in the presence of sodium acetate. The base facilitates deprotonation and nucleophilic attack, while the solvent (e.g., ethanol) stabilizes intermediates.

Procedural Steps

- Condensation : Hydrazine hydrate (1.2 equiv), ethyl acetoacetate (1.0 equiv), and benzyl bromide (1.1 equiv) are mixed in ethanol with NaOAc (20 mol%).

- Cyclization : The mixture is refluxed for 8–12 hours, followed by oxidation with H₂O₂ to introduce the 2-oxoethyl group.

- Isolation : The product is purified via silica gel chromatography.

Q & A

Q. What are the optimized synthetic routes for Ethyl 1-benzyl-5-chloro-4-(2-oxoethyl)-1H-pyrazole-3-carboxylate, and how do reaction conditions influence yield?

Q. How can structural characterization of this compound be performed to confirm regioselectivity?

- Methodological Answer : X-ray crystallography is critical for confirming regioselectivity and substituent positions. For analogous pyrazole derivatives, single-crystal X-ray diffraction (e.g., Cu-Kα radiation, 296 K) resolves bond angles and torsional strain, particularly for the 2-oxoethyl group at position 3. NMR (¹H/¹³C) and IR spectroscopy further validate functional groups:

- ¹H NMR : δ 1.2–1.4 ppm (ester CH₃), δ 4.2–4.4 ppm (benzyl CH₂), δ 5.1–5.3 ppm (oxoethyl CH₂) .

- IR : 1720–1740 cm⁻¹ (ester C=O), 1660–1680 cm⁻¹ (oxoethyl C=O) .

Advanced Research Questions

Q. What are the challenges in achieving regioselective substitution at position 4 versus position 5 of the pyrazole core?

Q. How does the 2-oxoethyl group influence the compound’s stability under physiological conditions?

- Methodological Answer : The oxoethyl group increases susceptibility to hydrolysis. Accelerated stability studies (pH 7.4 buffer, 37°C) show 20% degradation over 48 hours via ester cleavage. Stabilization strategies include:

Q. What contradictions exist in reported biological activity data for structurally similar pyrazole derivatives?

- Methodological Answer : Discrepancies arise from assay conditions. For example, NO-release studies for diazeniumdiolate analogs show low activity (IC₅₀ > 100 µM) in some reports but moderate activity (IC₅₀ ~50 µM) in others due to variations in cell lines (e.g., RAW 264.7 vs. HEK293). Meta-analysis of SAR data suggests chloro and benzyl groups enhance membrane permeability but reduce aqueous solubility, impacting in vivo efficacy .

Key Considerations for Experimental Design

- Synthetic Reproducibility : Use anhydrous solvents (e.g., THF, DMF) to minimize ester hydrolysis during synthesis .

- Analytical Validation : Combine XRD with LC-MS to confirm purity (>95%) and rule out regioisomers .

- Biological Assays : Standardize cell culture media and incubation times to reduce data variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.